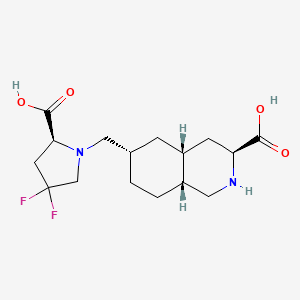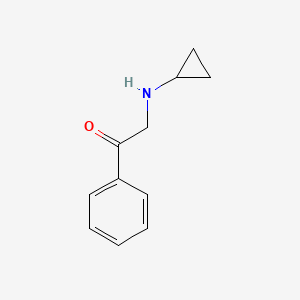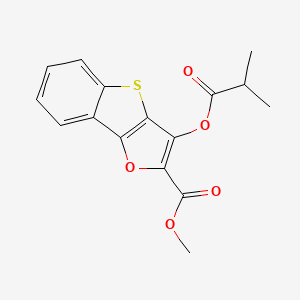
L-赖氨酸一水合物
概述
描述
L-赖氨酸水合物是必需氨基酸L-赖氨酸的一种形式,对人体健康至关重要。它通常存在于蛋白质中,对生长、组织修复以及各种酶和激素的产生至关重要。 L-赖氨酸的水合物形式在其晶体结构中包含水分子,从而增强了其稳定性和溶解度 .
科学研究应用
作用机制
L-赖氨酸水合物通过多种机制发挥作用:
蛋白质合成: 它在翻译过程中被整合到蛋白质中。
酶活性: 作为L-赖氨酸氧化酶等酶的底物。
细胞代谢: 参与肉碱的生成,肉碱对脂肪酸代谢至关重要.
与精氨酸的相互作用: 与精氨酸竞争结合位点,这可能会抑制精氨酸的摄取,并影响各种代谢途径.
类似化合物:
L-精氨酸: 另一种参与蛋白质合成和细胞代谢的必需氨基酸。
L-组氨酸: 与L-赖氨酸类似,对生长和组织修复至关重要。
L-苏氨酸: 在蛋白质合成和免疫功能中发挥作用。
比较:
L-赖氨酸与L-精氨酸: 两者都是必需氨基酸,但L-赖氨酸更多地参与胶原蛋白合成和钙吸收,而L-精氨酸对一氧化氮生成和免疫功能至关重要.
L-赖氨酸与L-组氨酸: L-赖氨酸更多地参与组织修复和生长,而L-组氨酸对组胺的生成和髓鞘的维持很重要.
L-赖氨酸与L-苏氨酸: L-赖氨酸对蛋白质合成和组织修复至关重要,而L-苏氨酸对免疫功能以及甘氨酸和丝氨酸的生成至关重要.
L-赖氨酸水合物因其在蛋白质合成、组织修复中的独特作用以及潜在的抗病毒特性而脱颖而出,使其成为各个研究和工业领域中的宝贵化合物。
安全和危害
未来方向
L-Lysine plays a key role in a biocatalytic–organocatalytic process reported by Kelsey N. Stewart, Emily G. Hicks, and Dylan W. Domaille at the Colorado School of Mines . They developed a process in which they combined the bacterium Gluconobacter oxidans and lysine as cocatalysts for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes .
生化分析
Biochemical Properties
L-Lysine monohydrate is a proteinogenic α-amino acid with the chemical formula C6H14N2O2·H2O. It is known for its role in protein synthesis and its interaction with various enzymes and biomolecules. L-Lysine monohydrate acts as a substrate for enzymes such as L-lysine oxidase and lysyl hydroxylase. It is also involved in the formation of collagen, where it undergoes hydroxylation to form hydroxylysine, a key component in collagen cross-linking . Additionally, L-Lysine monohydrate participates in glycation mechanisms and serves as a precursor for carnitine, which is essential for fatty acid metabolism .
Cellular Effects
L-Lysine monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the uptake of essential mineral nutrients and the production of immune cells, promoting overall health and proper growth . L-Lysine monohydrate also aids in wound healing and stress relief by supporting the production of hormones and enzymes . Furthermore, it impacts histone modifications, thereby influencing the epigenome and gene expression .
Molecular Mechanism
At the molecular level, L-Lysine monohydrate exerts its effects through various binding interactions and enzymatic activities. It acts as a substrate for L-lysine oxidase, which catalyzes the oxidation of L-lysine to produce hydrogen peroxide and ammonia . L-Lysine monohydrate also undergoes transamination with α-ketoglutarate to produce acetoacetyl CoA, a key intermediate in the citric acid cycle . Additionally, it participates in post-translational modifications such as methylation and acetylation, which regulate protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Lysine monohydrate can vary over time. Studies have shown that L-Lysine monohydrate is stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Long-term exposure to L-Lysine monohydrate has been associated with changes in cellular function, including alterations in protein synthesis and enzyme activity . Additionally, the degradation of L-Lysine monohydrate over time can impact its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of L-Lysine monohydrate vary with different dosages in animal models. Studies have shown that dietary supplementation of L-Lysine monohydrate can improve muscle protein synthesis and growth performance in animals . Excessive intake of L-Lysine monohydrate can lead to adverse effects such as gastrointestinal discomfort and altered cholesterol levels . It is important to determine the optimal dosage to avoid toxicity while maximizing the benefits of L-Lysine monohydrate .
Metabolic Pathways
L-Lysine monohydrate is involved in several metabolic pathways, including the saccharopine pathway and the α-aminoadipate pathway . In the saccharopine pathway, L-Lysine monohydrate is converted to saccharopine, which is further metabolized to 2-aminoadipic acid and eventually to acetyl-CoA . These pathways are essential for maintaining lysine homeostasis and preventing the toxic effects of excessive free lysine .
Transport and Distribution
L-Lysine monohydrate is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the small intestine and transported to various tissues via the bloodstream . Within cells, L-Lysine monohydrate can be localized to different compartments, including the cytoplasm and mitochondria, where it participates in various metabolic processes .
Subcellular Localization
The subcellular localization of L-Lysine monohydrate is influenced by targeting signals and post-translational modifications . It can be found in the cytoplasm, mitochondria, and other organelles, where it plays a role in protein synthesis and metabolic regulation . The acetylation of lysine residues can affect its interaction with cellular membranes and its overall function .
准备方法
合成路线和反应条件: L-赖氨酸水合物可以通过微生物发酵过程合成。主要方法涉及使用谷氨酸棒状杆菌菌株发酵甘蔗糖蜜。 该过程包括两个阶段:发酵反应器的动态分析和工业生产过程 .
工业生产方法: L-赖氨酸水合物的工业生产通常涉及直接发酵。该方法采用谷氨酸棒状杆菌的营养缺陷型突变体,这些突变体缺乏某些氨基酸,从而从碳水化合物中生产L-赖氨酸。 发酵过程受反馈抑制机制的调节,以最大限度地提高产量 .
化学反应分析
反应类型: L-赖氨酸水合物会发生多种化学反应,包括:
氧化: L-赖氨酸可以被氧化形成L-赖氨酸氧化酶。
还原: 还原反应可以将L-赖氨酸转化为其他氨基酸。
取代: 取代反应可以修饰L-赖氨酸的氨基或羧基.
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 酰氯,卤代烷。
主要形成的产物:
氧化产物: L-赖氨酸氧化酶。
还原产物: 各种氨基酸。
取代产物: 改性赖氨酸衍生物.
相似化合物的比较
L-Arginine: Another essential amino acid involved in protein synthesis and cellular metabolism.
L-Histidine: Essential for growth and tissue repair, similar to L-Lysine.
L-Threonine: Plays a role in protein synthesis and immune function.
Comparison:
L-Lysine vs. L-Arginine: Both are essential amino acids, but L-Lysine is more involved in collagen synthesis and calcium absorption, while L-Arginine is crucial for nitric oxide production and immune function.
L-Lysine vs. L-Histidine: L-Lysine is more involved in tissue repair and growth, whereas L-Histidine is important for the production of histamine and maintaining the myelin sheath.
L-Lysine vs. L-Threonine: L-Lysine is essential for protein synthesis and tissue repair, while L-Threonine is vital for immune function and the production of glycine and serine.
L-Lysine hydrate stands out due to its unique role in protein synthesis, tissue repair, and its potential antiviral properties, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192769 | |
| Record name | Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39665-12-8, 199926-21-1 | |
| Record name | L-Lysine, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)
![2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid](/img/structure/B1675707.png)


![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)
![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)





